6-tert-butylpyridine-2-carbaldehyde
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Overview
Description
6-tert-butylpyridine-2-carbaldehyde is an organic compound with the molecular formula C12H15NO It is a derivative of pyridine, where the hydrogen atom at the 6th position is replaced by a tert-butyl group, and the hydrogen atom at the 2nd position is replaced by a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butylpyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine as the starting material.
tert-Butylation: The tert-butyl group is introduced at the 6th position of pyridine using tert-butyllithium (t-BuLi) as the reagent. This reaction is carried out under anhydrous conditions and at low temperatures to ensure selectivity and yield.
Formylation: The formyl group is introduced at the 2nd position of the tert-butylated pyridine through a formylation reaction, often using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-tert-butylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products Formed
Oxidation: 6-tert-butylpyridine-2-carboxylic acid.
Reduction: 6-tert-butylpyridine-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-tert-butylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-butylpyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
Pathways Involved: The compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylpyridine: Similar structure but with two tert-butyl groups.
2-tert-butylpyridine: Similar structure but with one tert-butyl group.
Pyridine-2-carbaldehyde: Similar structure but without the tert-butyl group.
Uniqueness
6-tert-butylpyridine-2-carbaldehyde is unique due to the presence of both the tert-butyl and formyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
854758-37-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
0 |
Origin of Product |
United States |
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